N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
CAS No.: 1795489-43-8
Cat. No.: VC4206471
Molecular Formula: C19H21ClN4O
Molecular Weight: 356.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795489-43-8 |
|---|---|
| Molecular Formula | C19H21ClN4O |
| Molecular Weight | 356.85 |
| IUPAC Name | 1-(4-chlorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN4O/c20-16-5-3-15(4-6-16)19(8-1-2-9-19)18(25)21-11-12-23-13-14-24-17(23)7-10-22-24/h3-7,10,13-14H,1-2,8-9,11-12H2,(H,21,25) |
| Standard InChI Key | GQCGWLAITUFWDA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN4C3=CC=N4 |
Introduction
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of carboxamides, specifically a substituted cyclopentanecarboxamide. It features an imidazo[1,2-b]pyrazole moiety, which is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide typically involves multiple steps:
-
Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Attachment of the Ethyl Linker: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
-
Introduction of the Cyclopentanecarboxamide Moiety: This involves the reaction of the imidazo[1,2-b]pyrazole intermediate with a cyclopentanecarboxylic acid derivative.
The yield of this synthesis can vary but is generally reported to be efficient, often exceeding 60% depending on the specific conditions used.
Mechanism of Action
While the exact mechanism of action for this compound is not fully understood, its structural components suggest potential interactions with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to modulate biological pathways by interacting with various proteins, which could contribute to its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume